molecular formula C6H5FIN B580800 2-Fluoro-3-iodo-4-methylpyridine CAS No. 1214323-08-6

2-Fluoro-3-iodo-4-methylpyridine

Cat. No. B580800
CAS RN: 1214323-08-6
M. Wt: 237.016
InChI Key: SBPHTKVOGNKNCH-UHFFFAOYSA-N
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Description

2-Fluoro-3-iodo-4-methylpyridine, also known as 2-fluoro-4-picoline, is a compound that can be prepared based on Talik’s procedure from 2-amino-5-methylpyridine via diazotization . This dihalogenated heterocyclic building block is commonly used as a molecular scaffold for active pharmaceutical ingredients (APIs) and a substrate for synthetic chemistry .


Synthesis Analysis

The synthesis of this compound can be achieved based on Talik’s procedure from 2-amino-5-methylpyridine via diazotization . A study on the synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients provides a brief overview of the synthesis and applications of trifluoromethylpyridine (TFMP) and its derivatives in the agrochemical and pharmaceutical industries .


Molecular Structure Analysis

The molecular structure of this compound can be found in various databases such as ChemSpider . The InChI code for this compound is 1S/C6H5FIN/c1-4-2-3-9-6 (7)5 (4)8/h2-3H,1H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are as follows: It has a predicted boiling point of 255.2±35.0 °C, a predicted density of 1.892±0.06 g/cm3, and a predicted pKa of -1.80±0.18 .

Scientific Research Applications

Synthesis and Functionalization

2-Fluoro-3-iodo-4-methylpyridine is a pivotal intermediate in the synthesis of complex molecules due to its versatile reactivity profile. The compound has been efficiently functionalized to prepare cognition-enhancing drug candidates, demonstrating its utility in the synthesis of pharmacologically relevant compounds. A notable example includes the synthesis of 10, 10-Bis[(2-fluoro-4-pyridinyl)methyl]-9(10H)-anthracenone (DMP 543), showcasing a process adaptable for large-scale synthesis with up to 37% overall yield, highlighting its significance in medicinal chemistry (J. Pesti et al., 2000).

Halogen Exchange Reactions

The compound plays a critical role in halogen exchange reactions, a process vital for the synthesis of various halogenated pyridines. Such reactions are foundational in creating intermediates for further chemical synthesis, impacting materials science and pharmaceutical research. Research demonstrates its utility in generating compounds with specific halogen substitutions, which are crucial for the development of new materials and drugs (M. Schlosser & F. Cottet, 2002).

Molecular Docking Studies

This compound has been the subject of molecular docking studies to assess its potential as a drug molecule. These studies involve computational simulations to predict the compound's interaction with biological targets, providing insights into its therapeutic potential. For instance, vibrational spectroscopic and reactivity analysis alongside molecular docking studies of 2-Fluoro-4-iodo-5-methylpyridine have revealed its biological importance, indicating the compound's potential in drug discovery (S. Selvakumari et al., 2022).

Development of New Synthetic Pathways

Innovative synthetic pathways leveraging this compound enable the creation of novel compounds with potential applications in various domains, including organic electronics and pharmaceuticals. Such pathways facilitate the exploration of chemical space for new functional materials and active pharmaceutical ingredients, demonstrating the compound's versatility in synthetic organic chemistry (U. Wittmann et al., 2006).

Safety and Hazards

The safety information for 2-Fluoro-3-iodo-4-methylpyridine includes the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305 + P351 + P338) .

properties

IUPAC Name

2-fluoro-3-iodo-4-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5FIN/c1-4-2-3-9-6(7)5(4)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBPHTKVOGNKNCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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